(S)-2-(3-Aminopyrrolidin-1-yl)ethanol
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Overview
Description
(S)-2-(3-Aminopyrrolidin-1-yl)ethanol is a chiral compound that features a pyrrolidine ring substituted with an amino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3-Aminopyrrolidin-1-yl)ethanol typically involves the reaction of a suitable pyrrolidine derivative with an appropriate ethanol derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: (S)-2-(3-Aminopyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, depending on the specific reaction pathway chosen.
Scientific Research Applications
(S)-2-(3-Aminopyrrolidin-1-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(3-Aminopyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- (S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone
- (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone
- (S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Comparison: Compared to these similar compounds, (S)-2-(3-Aminopyrrolidin-1-yl)ethanol is unique due to its ethanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications where the ethanol group plays a crucial role in the compound’s reactivity and interactions.
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-[(3S)-3-aminopyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C6H14N2O/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5,7H2/t6-/m0/s1 |
InChI Key |
ZKBFWLGZSQWMQS-LURJTMIESA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)CCO |
Canonical SMILES |
C1CN(CC1N)CCO |
Origin of Product |
United States |
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